molecular formula C12H16BrNO2S B1277431 1-(3-Bromo-4-methylphenylsulfonyl)piperidine CAS No. 850429-73-1

1-(3-Bromo-4-methylphenylsulfonyl)piperidine

Cat. No.: B1277431
CAS No.: 850429-73-1
M. Wt: 318.23 g/mol
InChI Key: OAJCSDNGGCUYRJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylphenylsulfonyl)piperidine is a chemical compound with the molecular formula C12H16BrNO2S and a molecular weight of 318.23 g/mol . It is characterized by the presence of a bromine atom, a methyl group, and a sulfonyl group attached to a piperidine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Bromo-4-methylphenylsulfonyl)piperidine typically involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with piperidine . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3-Bromo-4-methylphenylsulfonyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium iodide or potassium fluoride.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce a range of functionalized compounds.

Scientific Research Applications

1-(3-Bromo-4-methylphenylsulfonyl)piperidine is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylphenylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-(3-Bromo-4-methylphenylsulfonyl)piperidine can be compared with other similar compounds, such as:

    1-(3-Bromo-4-methylphenyl)piperidine: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.

    1-(3-Bromo-4-methylphenyl)sulfonylpyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, leading to variations in biological activity and applications.

    3-Bromo-4-methylbenzenesulfonamide: Lacks the piperidine ring, affecting its overall structure and function.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(3-bromo-4-methylphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-10-5-6-11(9-12(10)13)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJCSDNGGCUYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428447
Record name 1-(3-Bromo-4-methylbenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-73-1
Record name 1-(3-Bromo-4-methylbenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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